4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride
Description
4-(2-Aminopropan-2-yl)benzonitrile hydrochloride is a substituted benzonitrile derivative featuring a branched 2-aminopropan-2-yl group at the para position of the benzene ring, with a hydrochloride salt. The 2-aminopropan-2-yl substituent likely influences solubility, stability, and molecular interactions, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
4-(2-aminopropan-2-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-10(2,12)9-5-3-8(7-11)4-6-9;/h3-6H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKSUYSVJVMHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Aminopropan-2-yl)benzonitrile involves the reaction of 2-bromoacetophenone with sodium cyanide in the presence of anhydrous sodium carbonate to yield 2-(2-bromophenyl)propanenitrile. This intermediate is then subjected to further reactions to introduce the amino group, resulting in the formation of 4-(2-Aminopropan-2-yl)benzonitrile .
Industrial Production Methods
Industrial production of 4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction typically produces primary amines .
Scientific Research Applications
4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with various biomolecules, potentially affecting their function. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Rilpivirine Hydrochloride
Structure: 4-[[4-[[4-[(E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile monohydrochloride (C₂₂H₁₈N₆·HCl, MW 402.88) . Key Features:
- Therapeutic Use: Second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment, approved by the FDA in 2011 .
- Pharmacology : Binds to HIV-1 reverse transcriptase, inhibiting viral replication .
- Physicochemical Properties: White to off-white powder; practically insoluble in water . Comparison: Unlike 4-(2-aminopropan-2-yl)benzonitrile hydrochloride, rilpivirine contains a pyrimidinylamino group and a cyanoethenyl substituent, enhancing its specificity for viral targets.
Fadrozole Hydrochloride
Structure: 4-(5,6,7,8-Tetrahydroimidazo[1,5-α]pyridin-5-yl)benzonitrile monohydrochloride (C₁₃H₁₃N₃·HCl, MW 259.72) . Key Features:
- Therapeutic Use : Potent aromatase inhibitor for estrogen-dependent diseases like breast cancer.
- Pharmacology: IC₅₀ of 4.5 nM for aromatase inhibition; high selectivity over cytochrome P-450 enzymes . Comparison: The imidazopyridine group in fadrozole contrasts with the 2-aminopropan-2-yl group in the target compound, highlighting divergent therapeutic targets (hormonal vs. antiviral).
4-(Aminomethyl)benzonitrile Hydrochloride
Structure: 4-(Aminomethyl)benzonitrile hydrochloride (C₈H₇N₂·HCl, MW 168.62) . Key Features:
- Applications : Versatile building block in pharmaceutical synthesis.
- Physicochemical Properties: Melting point 279–284°C; 97% purity . Comparison: The linear aminomethyl group simplifies synthesis but may reduce steric hindrance compared to the branched 2-aminopropan-2-yl group.
(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile Hydrochloride
Structure: (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride (C₉H₈F₃N₂·HCl, MW 234.63) . Key Features:
- Comparison: The trifluoroethyl group introduces electronegativity and metabolic stability, unlike the non-fluorinated 2-aminopropan-2-yl group.
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a benzonitrile moiety with an amino group attached to a propan-2-yl side chain. Its molecular formula is C11H14ClN, and it has a molecular weight of approximately 201.69 g/mol. The presence of the amino group suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound can potentially inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
These mechanisms underline the compound's potential in therapeutic applications, particularly in oncology and infectious diseases.
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
Antitumor Activity
Research suggests that compounds with similar structures demonstrate significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung cancer (A549).
Antimicrobial Activity
The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effective antimicrobial properties. The minimum inhibitory concentrations (MICs) indicate comparable efficacy to established antibiotics.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | High inhibition of cell proliferation in cancer lines | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The IC50 values indicated strong cytotoxicity, suggesting its potential as an antitumor agent.
Case Study 2: Antimicrobial Testing
The compound underwent antimicrobial testing using broth microdilution methods. Results indicated substantial antibacterial activity against both E. coli and S. aureus, with MICs comparable to established antibiotics.
Q & A
Basic: What are the optimal synthetic routes for preparing 4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of benzonitrile derivatives often involves nucleophilic substitution or condensation reactions. For example, intermediate compounds like 4-(4',5'-dihydrothiazol-2-yl)aniline can be synthesized by reacting 4-aminobenzonitrile with cysteamine hydrochloride in a 1:1 ethanol-water solvent system, achieving yields of 65–75% under reflux conditions . For this compound, analogous strategies might involve reacting 2-aminopropane with a suitably substituted benzonitrile precursor. Key variables include solvent polarity (e.g., ethanol/water mixtures), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. Optimization studies should include yield comparisons under varying conditions, monitored via HPLC or TLC.
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
Crystallographic ambiguities, such as disordered atoms or non-planar geometries, can arise from dynamic molecular motion or solvent interactions. Using the SHELX system (specifically SHELXL), researchers can refine crystal structures by adjusting parameters like thermal displacement factors and occupancy rates. For example, SHELXL’s robust refinement algorithms allow modeling of hydrogen bonding networks and chloride ion positioning in hydrochloride salts, which are critical for resolving discrepancies in bond angles or torsion angles . Pairing X-ray diffraction with DFT calculations can validate proposed structural models by comparing theoretical and experimental bond lengths.
Basic: What analytical techniques are most effective for characterizing the purity of this compound?
Methodological Answer:
Purity assessment typically combines:
- HPLC-MS : To quantify organic impurities and confirm molecular weight (e.g., [M+H]+ ion for the parent compound).
- 1H/13C NMR : To verify the absence of unreacted starting materials (e.g., residual benzonitrile or amine signals).
- Elemental Analysis : To validate the hydrochloride stoichiometry (Cl− content).
- Melting Point Determination : Consistency with literature values (e.g., rilpivirine hydrochloride melts at 242–246°C, a structurally related compound ).
Advanced: How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?
Methodological Answer:
The hydrochloride salt enhances aqueous solubility via ionic interactions, crucial for in vitro assays. For example, rilpivirine hydrochloride’s solubility is pH-dependent, with limited solubility in neutral buffers but improved solubility in acidic conditions . Stability studies should include:
- Forced Degradation : Expose the compound to heat, light, and humidity, then monitor decomposition products via LC-MS.
- Long-Term Storage : Compare stability at −20°C (solid) vs. 4°C (solution) over 6–12 months. Hydrochloride salts generally exhibit better thermal stability than free bases due to reduced hygroscopicity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
- Emergency Measures : Immediate rinsing with water for spills on skin; activated charcoal for accidental ingestion. Similar protocols apply to structurally related hydrochloride salts, such as rilpivirine hydrochloride .
Advanced: What computational strategies are effective for predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., HIV-1 reverse transcriptase for rilpivirine analogs ).
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory activity.
- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues for interaction. Validation via in vitro assays (e.g., enzyme inhibition IC50 measurements) is essential to confirm predictions .
Basic: How can reaction intermediates be isolated and characterized during the synthesis of this compound?
Methodological Answer:
- Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates.
- Spectroscopic Confirmation : Assign NMR peaks for key groups (e.g., nitrile C≡N stretch at ~2200 cm−1 in IR; aromatic protons in 1H NMR).
- Mass Spectrometry : High-resolution MS (HRMS) confirms intermediate molecular formulas. For example, 4-(4',5'-dihydrothiazol-2-yl)aniline (C9H9N2S) shows [M+H]+ at m/z 177.0525 .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Exothermic Reactions : Control temperature during amine-nitrile reactions to prevent runaway side products.
- Solvent Recovery : Optimize distillation for ethanol/water mixtures to reduce waste.
- Crystallization : Adjust cooling rates and anti-solvent addition (e.g., diethyl ether) to improve crystal size and purity. Pilot-scale batches (>100 g) require validation of critical quality attributes (CQAs) like particle size distribution .
Basic: How does the compound’s logP value affect its pharmacokinetic profile, and how can it be experimentally determined?
Methodological Answer:
- LogP Measurement : Use the shake-flask method with octanol/water partitioning. For hydrochloride salts, adjust pH to 7.4 to mimic physiological conditions.
- Impact on ADME : Higher logP (lipophilicity) enhances membrane permeability but may reduce aqueous solubility. For example, rilpivirine hydrochloride has a logP of ~4.5, balancing CNS penetration and plasma stability .
Advanced: What mechanistic insights explain the compound’s potential as a quorum-sensing inhibitor?
Methodological Answer:
Benzonitrile derivatives can disrupt bacterial communication by competitively inhibiting autoinducer binding (e.g., LuxR-type receptors). Techniques include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
